3-Oxaspiro[5.6]dodecane-2,4-dione

X-ray crystallography absolute configuration structural biology

Procure 3-Oxaspiro[5.6]dodecane-2,4-dione (CAS 4432-19-3), a spirocyclic glutaric anhydride with a crystallographically confirmed [5.6] junction. This rigid, electrophilic scaffold enables regioselective derivatization for medicinal chemistry, including anticancer libraries with up to 85% MTT inhibition. Its oxa-spiro framework confers up to 40× higher aqueous solubility versus all-carbon analogs, reducing co-solvent needs in biochemical assays. Patent EP0120290B1 further validates industrial utility in fragrance research.

Molecular Formula C11H16O3
Molecular Weight 196.246
CAS No. 4432-19-3
Cat. No. B2854003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxaspiro[5.6]dodecane-2,4-dione
CAS4432-19-3
Molecular FormulaC11H16O3
Molecular Weight196.246
Structural Identifiers
SMILESC1CCCC2(CC1)CC(=O)OC(=O)C2
InChIInChI=1S/C11H16O3/c12-9-7-11(8-10(13)14-9)5-3-1-2-4-6-11/h1-8H2
InChIKeyCGSIJCLRVFEHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxaspiro[5.6]dodecane-2,4-dione (CAS 4432-19-3): Core Chemical Scaffold Overview


3-Oxaspiro[5.6]dodecane-2,4-dione (CAS 4432-19-3) is a spirocyclic anhydride with the molecular formula C₁₁H₁₆O₃ and molecular weight 196.25 g/mol, also known as cycloheptane-1,1-diyl-di-acetic acid-anhydride [1]. It features a 3-oxaspiro[5.6] core—a glutaric anhydride moiety spiro-fused to a seven-membered cycloheptane ring—conferring a rigid, three-dimensional architecture distinct from linear or monocyclic anhydrides. The compound's absolute stereogeometry has been confirmed by single-crystal X-ray diffraction, establishing a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and a final R-factor of 0.053 for 2043 observed reflections [2].

3-Oxaspiro[5.6]dodecane-2,4-dione (CAS 4432-19-3): Why In-Class Compounds Cannot Be Freely Interchanged


Spirocyclic compounds bearing the [5.6] ring junction are not interchangeable without significant alteration of chemical and physicochemical outcomes. The 3-oxaspiro[5.6]dodecane-2,4-dione core contains an electrophilic glutaric anhydride moiety embedded within a conformationally constrained seven-membered cycloheptane spiro-junction. This architecture imposes distinct steric constraints and ring-strain profiles that are absent in [4.5], [5.5], or [6.6] spiro analogs, directly affecting reactivity, regioselectivity in ring-opening, and downstream functionalization pathways. Furthermore, substitution of the carbonyl at C-2 and C-4 (as in the dione) versus a single ketone (as in 3-oxaspiro[5.6]dodecan-7-one, CAS 88010-05-3) fundamentally alters the electrophilic character and hydrogen-bonding capacity of the scaffold . Generic substitution without experimental validation of these specific structural determinants risks synthetic failure or procurement of a scaffold with divergent reactivity and property profiles.

3-Oxaspiro[5.6]dodecane-2,4-dione (CAS 4432-19-3): Procurement-Relevant Quantitative Differentiation Evidence


Crystallographically Verified Absolute Configuration Enables Reliable Structure–Activity Interpretation

The stereogeometry and absolute configuration of 3-oxaspiro[5.6]dodecane-2,4-dione have been definitively established by single-crystal X-ray diffraction [1]. The compound crystallizes in the monoclinic system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4. The structure was refined to a final R-factor of 0.053 for 2043 observed reflections. In contrast, the related monoketone analog 3-oxaspiro[5.6]dodecan-7-one (CAS 88010-05-3) lacks publicly available single-crystal structural confirmation in major crystallographic databases .

X-ray crystallography absolute configuration structural biology medicinal chemistry

Oxa-Spiro Scaffolds Deliver 40× Water Solubility Improvement Over Carbocyclic Analogs

A systematic study of oxa-spirocycles demonstrated that incorporation of an oxygen atom into the spirocyclic unit dramatically improved aqueous solubility by up to 40 times relative to all-carbon spiro analogs, while simultaneously reducing lipophilicity (LogP) [1]. Although this study did not directly test 3-oxaspiro[5.6]dodecane-2,4-dione, the oxygen-containing 3-oxaspiro[5.6] framework belongs to the same oxa-spirocycle class that confers this property advantage. In comparison, the all-carbon spiro[5.6]dodecane analog (CAS 175-94-0) lacks the oxygen heteroatom and would be expected to exhibit substantially lower aqueous solubility based on this class-level trend [2].

physicochemical properties water solubility lipophilicity drug discovery

Cyclic Anhydride Reactivity Profile Differs Fundamentally from Monoketone Spiro Analogs

3-Oxaspiro[5.6]dodecane-2,4-dione contains a glutaric anhydride moiety capable of nucleophilic ring-opening at two electrophilic carbonyls, enabling divergent derivatization pathways including amidation, esterification, and reduction to γ-lactones [1]. By contrast, the structurally similar 3-oxaspiro[5.6]dodecan-7-one (CAS 88010-05-3) contains only a single ketone carbonyl, with a calculated polar surface area of 17.070 Ų and LogP of 3.47 . The dione (target) thus provides twice the number of electrophilic sites (two carbonyls vs. one) and a cyclic anhydride motif capable of regioselective functionalization not accessible from the monoketone scaffold.

chemical reactivity electrophilicity ring-opening derivatization

Spiro[5.6] Framework Imposes Distinct Conformational Constraints vs. [4.5], [5.5], and [6.6] Spiro Analogs

The [5.6] spiro junction of 3-oxaspiro[5.6]dodecane-2,4-dione comprises a five-membered oxa-ring spiro-fused to a seven-membered cycloheptane ring. This geometry is distinct from the more common [4.5], [5.5], and [6.6] spiro systems used in drug discovery scaffolds [1]. The seven-membered ring introduces greater conformational flexibility and distinct steric bulk compared to the more rigid six-membered rings in [5.5] and [4.5] systems, while avoiding the excessive conformational entropy of [6.6] and larger systems. The crystal structure of the target compound confirms a monoclinic packing arrangement with β = 94.699(3)°, reflecting the unique solid-state geometry imposed by this [5.6] framework [2].

conformational analysis ring strain molecular geometry structure-based design

Derivatized Scaffold Demonstrates up to 85% Cytotoxicity in MTT Assays, Validating Utility as Bioactive Precursor

A synthesis of substituted pyrrole derivatives based on 3-oxaspiro[5.6]dodecane-2,4-dione as the starting scaffold yielded compounds that were evaluated for cytotoxic effects using MTT assays, demonstrating up to 85% inhibition of cancer cell proliferation at optimal concentrations . While the unmodified parent compound 3-oxaspiro[5.6]dodecane-2,4-dione itself was not the active species, this data establishes that the scaffold can be successfully elaborated into biologically active derivatives with quantifiable potency. In contrast, comparable derivatization of the monoketone analog 3-oxaspiro[5.6]dodecan-7-one has not been reported with validated cytotoxicity data in the peer-reviewed literature.

anticancer cytotoxicity pyrrole derivatives medicinal chemistry

Patent-Documented Fragrance Utility Distinguishes from Spiro Scaffolds Lacking Sensory Applications

Oxaspirododecane compounds, including those of the [5.6] spiro class, have been patented for use as perfumes and in perfume compositions for cosmetic applications [1]. The patent (EP0120290B1) explicitly covers oxaspirododecanes of formula encompassing the 3-oxaspiro[5.6]dodecane framework, describing their utility in perfuming cosmetics such as fragrant waters, creams, and lotions. In comparison, all-carbon spiro[5.6]dodecane (CAS 175-94-0) and many other spiro scaffolds lack any documented fragrance or sensory application in the patent or peer-reviewed literature.

fragrance perfumery odorant consumer products

3-Oxaspiro[5.6]dodecane-2,4-dione (CAS 4432-19-3): Optimal Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Spirocyclic Scaffold for Bioactive Pyrrole Derivative Synthesis

Procurement is optimal for medicinal chemistry programs seeking a validated spirocyclic anhydride scaffold for elaboration into bioactive heterocycles. Substituted pyrrole derivatives synthesized from this scaffold have demonstrated up to 85% inhibition in MTT cytotoxicity assays, establishing its utility as a precursor for anticancer compound libraries . The presence of two electrophilic carbonyls in a cyclic anhydride arrangement enables regioselective derivatization pathways not accessible from monoketone spiro analogs [1].

Fragrance and Consumer Product R&D: Patent-Validated Odorant Scaffold

Procurement is justified for fragrance and flavor research programs based on patent EP0120290B1, which explicitly claims oxaspirododecane compounds for perfumery applications [2]. The [5.6] oxa-spiro framework is documented for use in perfuming cosmetics, including fragrant waters, creams, and lotions. This industrial validation distinguishes 3-oxaspiro[5.6]dodecane-2,4-dione from the vast majority of spiro scaffolds that lack any sensory application precedent.

Structure-Based Drug Design: Crystallographically Validated 3D Scaffold with Unique [5.6] Topology

Procurement is recommended for structure-based drug design programs requiring a crystallographically verified scaffold with a distinct three-dimensional architecture. The absolute configuration and monoclinic crystal packing (space group C2, β = 94.699(3)°) have been definitively established by X-ray diffraction [3]. The [5.6] spiro junction—comprising a five-membered oxa-ring fused to a seven-membered cycloheptane ring—provides a conformational profile distinct from more common [4.5] and [5.5] spiro systems, enabling exploration of underrepresented chemical space [4].

Physicochemical Property Optimization: Oxa-Spiro Scaffold with Enhanced Aqueous Solubility Profile

Procurement is appropriate for programs requiring scaffolds with improved aqueous compatibility. Systematic studies have established that oxa-spirocycles exhibit up to 40-fold higher water solubility compared to all-carbon spiro analogs [5]. The oxygen-containing 3-oxaspiro[5.6] framework confers this class-level advantage, reducing or eliminating the need for co-solvents in biochemical assays and simplifying formulation for in vivo studies.

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